1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone
Description
Properties
IUPAC Name |
1-benzyl-5-iodo-2-methyl-3-phenylmethoxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO2/c1-15-20(24-14-17-10-6-3-7-11-17)19(23)18(21)13-22(15)12-16-8-4-2-5-9-16/h2-11,13H,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWOYYRJBXOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1CC2=CC=CC=C2)I)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163413 | |
| Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-03-5 | |
| Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is a pyridinone derivative with notable biological properties. This compound has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure includes a benzyloxy group and an iodine atom, which may contribute to its biological activities.
- Molecular Formula : C₁₈H₁₈INO₂
- Molecular Weight : 431.28 g/mol
- Melting Point : 154–156 °C
- CAS Number : 1221792-03-5
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives with similar structural motifs have shown promising results in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases.
Inhibition of Monoamine Oxidase (MAO)
A related study focused on the discovery of novel MAO-B inhibitors for the treatment of neurodegenerative diseases like Parkinson's disease. Compounds similar to this compound demonstrated potent MAO-B inhibitory activity, highlighting their potential in neuroprotection and cognitive enhancement. The representative compound from this study displayed an IC50 value of 0.062 µM, indicating strong inhibitory effects compared to established drugs like rasagiline (IC50 = 0.0953 µM) .
Neuroprotective Effects
The neuroprotective capabilities of compounds in this class suggest their potential use in treating neurodegenerative disorders. The ability to cross the blood-brain barrier (BBB) and exert protective effects against neuroinflammation has been observed in similar compounds, indicating that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
The structural components of this compound are critical in determining its biological activity. The presence of the benzyloxy group is associated with enhanced lipophilicity, which may facilitate better membrane permeability and bioavailability. Additionally, the iodine atom may play a role in enhancing the compound's reactivity and interaction with biological targets.
Case Studies
Several case studies have explored the biological activities of pyridinone derivatives:
- MAO Inhibition Study : A series of derivatives were synthesized and evaluated for MAO-B inhibition, revealing that modifications to the benzyloxy group significantly influenced potency .
- Neuroprotective Assays : Compounds exhibiting structural similarities were tested in vivo using mouse models, demonstrating significant neuroprotective effects against oxidative stress-induced damage .
Comparison with Similar Compounds
Table 1: Substituent Analysis and Molecular Properties
Key Observations :
- Iodine vs. Hydrogen at C5: The iodine atom in the target compound increases molecular weight and lipophilicity compared to analogs with hydrogen at C5 (e.g., 231.27 g/mol for 1-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Benzyloxy vs. Hydroxy at C3: The benzyloxy group in the target compound replaces the iron-chelating hydroxyl group found in analogs like 1-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone, likely abolishing metal-binding activity but improving metabolic stability .
Key Insights :
- Iron Chelation: Hydroxypyridinones (e.g., 3-hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone) bind Fe³⁺ via the C3 hydroxyl and C4 carbonyl groups, a property absent in the target compound due to its benzyloxy substituent .
- Therapeutic Specificity: Halogenated analogs like 1-benzyl-3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone exhibit modified receptor interactions due to electron-withdrawing groups, highlighting the impact of substituent choice on target engagement .
Preparation Methods
Stepwise Preparation Outline
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Pyridinone core synthesis | Formation of 2-methyl-4-pyridinone scaffold | Typically from substituted pyridine precursors or via cyclization reactions |
| 2 | Electrophilic iodination | Introduction of iodine at position 5 | Iodine source such as N-iodosuccinimide (NIS), controlled temperature |
| 3 | Benzyloxy substitution | Installation of benzyloxy group at position 3 | Reaction with benzyl alcohol or benzyl halide under basic or catalytic conditions |
| 4 | N-Benzylation | Alkylation of nitrogen at position 1 with benzyl halide | Use of benzyl bromide or chloride, base such as potassium carbonate, polar aprotic solvents |
Detailed Preparation Methods and Research Findings
Electrophilic Iodination
- Iodination is typically carried out using N-iodosuccinimide (NIS) or iodine in the presence of oxidants or acids to selectively iodinate the pyridinone ring at position 5.
- The reaction requires mild temperatures (0 °C to room temperature) to avoid over-iodination or degradation.
- Literature reports confirm that the iodine substituent enhances the compound’s reactivity for subsequent functionalization and biological activity.
Benzyloxy Group Introduction
- The benzyloxy group can be introduced via nucleophilic substitution of a hydroxy group at position 3 with benzyl bromide or benzyl chloride under basic conditions.
- Alternatively, benzyl alcohol can be used in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate ether formation.
- Typical solvents include dichloromethane or DMF, with reaction times ranging from several hours to overnight at room temperature or slightly elevated temperatures.
N-Benzylation
- The nitrogen at position 1 is alkylated using benzyl halides (benzyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is generally performed in polar aprotic solvents like DMF or acetonitrile at room temperature or slightly elevated temperatures.
- This step requires careful control to prevent over-alkylation or side reactions.
Purification and Characterization
- After synthesis, purification is commonly achieved by flash silica gel chromatography using petroleum ether/ethyl acetate gradients.
- The purified compound is typically a white solid with a melting point around 154–156 °C.
- Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structure and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Iodination reagent | N-iodosuccinimide (NIS) | Mild electrophilic iodination |
| Iodination temperature | 0 °C to room temperature | Avoids side reactions |
| Benzyloxy installation | Benzyl bromide + base or benzyl alcohol + catalyst (DMAP) | Etherification step |
| N-Benzylation reagent | Benzyl bromide or chloride + base (K2CO3) | Alkylation on nitrogen |
| Solvents | Dichloromethane, DMF, acetonitrile | Polar aprotic solvents preferred |
| Purification | Flash chromatography (petroleum ether/ethyl acetate) | Achieves high purity |
| Yield | Typically 60–70% overall | Depends on reaction optimization |
| Melting point | 154–156 °C | Confirms compound identity |
Research Findings and Optimization Notes
- The presence of the iodine atom at position 5 is crucial for further functionalization and biological activity, but requires precise control during iodination to avoid deiodination or side reactions.
- Benzyloxy group installation benefits from catalytic amounts of DMAP to improve yield and selectivity.
- N-Benzylation must be carefully controlled to avoid multiple alkylations or quaternization of nitrogen, which can be minimized by stoichiometric control of benzyl halide and reaction time.
- Purification by flash chromatography is essential to remove unreacted starting materials and side products, ensuring a high-purity final compound suitable for biological testing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a pyridinone core (e.g., kojic acid derivative) and introduce substituents via nucleophilic substitution or condensation. For example, benzylation of hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can protect reactive sites .
- Step 2 : Iodination at the 5-position may employ N-iodosuccinimide (NIS) in acetic acid or iodine monochloride (ICl) under controlled temperatures (0–25°C) .
- Step 3 : Optimize yields by varying solvents (e.g., ethanol vs. acetonitrile) and catalysts (e.g., Lewis acids like ZnCl₂). reports an 82% yield for a related compound using ethanol and methylamine .
- Data Contradictions :
- Yields for similar benzyl-protected pyridinones range from 77% to 82% depending on recrystallization solvents (ethyl acetate vs. methanol) .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?
- 1H-NMR Analysis :
- Key Peaks :
| δ (ppm) | Assignment |
|---|---|
| 3.58 | CH₃ (2-methyl) |
| 5.01 | OCH₂ (benzyloxy) |
| 7.31–7.41 | Aromatic protons (benzyl groups) |
| 6.22 | H-C6 (pyridinone ring) |
- Reference : Similar pyridinones show downfield shifts for benzyloxy protons (δ 4.9–5.1) and pyridinone ring protons (δ 6.0–6.5) .
- IR Stretches :
- C=O (pyridinone) at ~1650 cm⁻¹, C-I at ~500 cm⁻¹.
Advanced Research Questions
Q. What mechanistic insights explain the regioselective iodination at the 5-position of the pyridinone ring?
- Computational Insights :
- Density Functional Theory (DFT) simulations suggest that electron-donating groups (e.g., benzyloxy at C3) activate the C5 position via resonance, making it susceptible to electrophilic iodination .
- Transition state energy for iodination at C5 is ~5 kcal/mol lower than at C4 or C6 .
- Experimental Validation :
- Halogenation with ICl in acetic acid at 20°C achieves >90% selectivity for C5, confirmed by X-ray crystallography .
Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Steric and Electronic Effects :
- The bulky benzyloxy group at C3 hinders access to the C5 iodine for palladium catalysts, requiring ligand optimization (e.g., XPhos or SPhos) .
- Electronic effects from the benzyl groups lower the oxidative addition barrier for Pd(0) at C5-I .
- Case Study :
- Suzuki coupling of 5-iodo-pyridinones with arylboronic acids achieves 60–75% yields using Pd(OAc)₂/XPhos in toluene/water .
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Docking Studies :
- Molecular dynamics (MD) simulations reveal hydrogen bonding between the pyridinone C=O and conserved residues in β-hematin (a malaria drug target) .
- Free energy calculations (MM-PBSA) show binding affinities (ΔG = -8.2 kcal/mol) comparable to chloroquine .
- Data Limitations :
- Discrepancies exist between in silico predictions and in vitro IC₅₀ values due to solvent effects in simulations .
Methodological Challenges
Q. How can conflicting spectral data from similar pyridinones be resolved?
- Case Example :
- Contradiction : reports H-C3 at δ 7.55 ppm, while assigns H-C3 at δ 7.30–7.45 ppm for benzyl-protected analogs.
- Resolution : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Confirm assignments via 2D NMR (COSY, HSQC) .
Q. What safety protocols are critical when handling iodinated pyridinones?
- Hazard Mitigation :
- Use fume hoods for iodination steps (ICl releases corrosive vapors).
- First aid: For skin contact, wash with 10% sodium thiosulfate to neutralize iodine residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
